![molecular formula C17H19N3O B2853512 N-(2-methoxyphenyl)-1-(propan-2-yl)-1H-1,3-benzodiazol-2-amine CAS No. 630091-83-7](/img/structure/B2853512.png)
N-(2-methoxyphenyl)-1-(propan-2-yl)-1H-1,3-benzodiazol-2-amine
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Description
N-(2-methoxyphenyl)-1-(propan-2-yl)-1H-1,3-benzodiazol-2-amine, also known as MPBD, is a benzodiazole compound that has been the subject of scientific research due to its potential pharmacological properties. This compound has been synthesized using various methods and has shown promising results in various scientific studies.
Scientific Research Applications
Pharmacodynamics
Drug-Receptor Interaction Modeling: In pharmacodynamics, this compound could be used to model drug-receptor interactions, especially for receptors that bind benzodiazole-related ligands. This could aid in the design of new therapeutic agents.
It’s important to note that while these applications are theoretically plausible, actual research may require extensive experimentation to determine the compound’s suitability for these purposes. The information provided here is based on the structural characteristics and known behaviors of similar compounds . For specific research projects, consulting primary literature and conducting empirical studies would be essential.
properties
IUPAC Name |
N-(2-methoxyphenyl)-1-propan-2-ylbenzimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-12(2)20-15-10-6-4-8-13(15)18-17(20)19-14-9-5-7-11-16(14)21-3/h4-12H,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHIOQWMBLVRBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-isopropyl-N-(2-methoxyphenyl)-1H-benzo[d]imidazol-2-amine |
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